

In-Depth Technical Guide: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1286891

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CAS Number: 1072951-75-7

This technical guide provides a comprehensive overview of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, its significant role in the synthesis of targeted protein degraders, and outlines a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds that are extensively used as versatile intermediates in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] The presence of bromo, fluoro, and isopropoxy functional groups on the phenyl ring provides specific steric and electronic properties, making it a valuable reagent for the synthesis of complex organic molecules.

Below is a summary of its key quantitative data:

Property	Value	Reference
CAS Number	1072951-75-7	[2][3][4]
Molecular Formula	C ₉ H ₁₁ BBrFO ₃	[2][3][4]
Molecular Weight	276.9 g/mol	[2][3][4]
Appearance	White to off-white solid	
Purity	≥97%	[4]
Melting Point	77-82 °C	
Boiling Point (Predicted)	386.5 ± 52.0 °C	
Density (Predicted)	1.53 ± 0.1 g/cm ³	
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	

Applications in Drug Discovery and Development

This boronic acid derivative is primarily categorized as a "Protein Degradator Building Block". This classification points to its crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The unique substitution pattern of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** makes it a valuable precursor for synthesizing the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The bromo and boronic acid functionalities allow for facile chemical modifications and coupling reactions to link it to the E3 ligase-binding moiety and the linker.

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** is not readily available in public literature, its primary

application involves the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol for the use of this compound in such a reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** with an aryl or heteroaryl halide.

Materials:

- **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** (1.0 equiv)
- Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.2 equiv)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
- Reaction Vessel (e.g., Schlenk flask)
- Inert Atmosphere (Nitrogen or Argon)

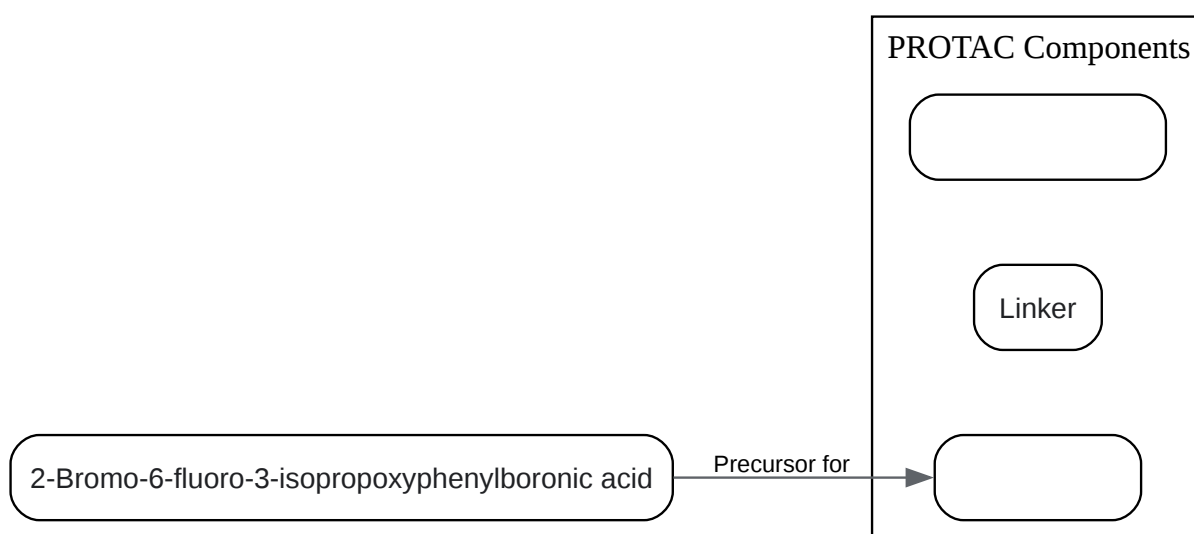
Procedure:

- To an oven-dried reaction vessel, add **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**, the aryl/heteroaryl halide, and the base.
- The vessel is then purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- The palladium catalyst and anhydrous solvent are added under the inert atmosphere.
- The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

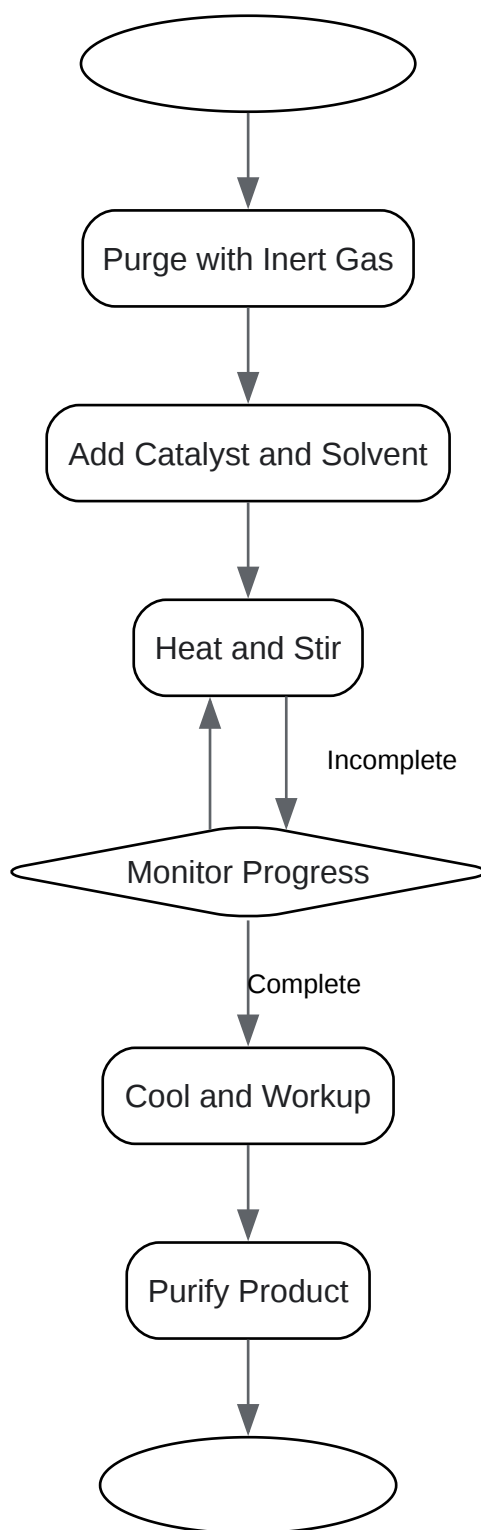
Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.



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Caption: Role as a precursor for PROTAC components.



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Caption: General workflow for Suzuki-Miyaura coupling.

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